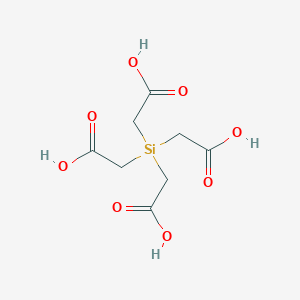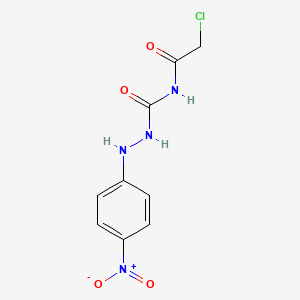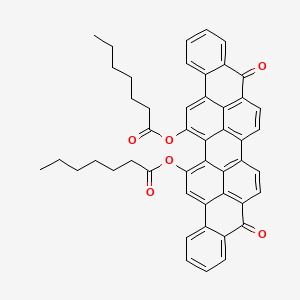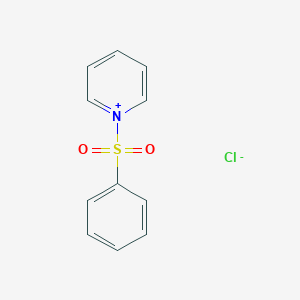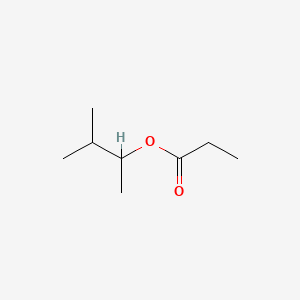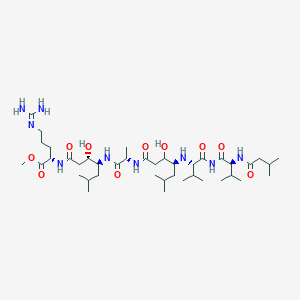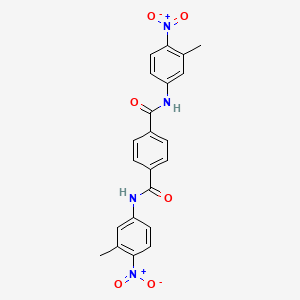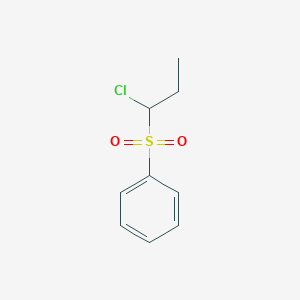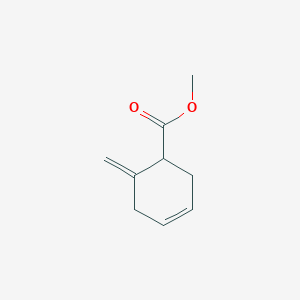
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O2. It is a derivative of cyclohexene, featuring a carboxylate ester group and a methylene group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-methylidenecyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-methylidenecyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methylene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These reactions are facilitated by the compound’s unique structure, which allows for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the methylene group.
6-Methyl-3-cyclohexene-1-carboxylic acid: The acid form of the compound.
2-Methylene-6,6-dimethylcyclohex-3-ene-1-carboxaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
Methyl 6-methylidenecyclohex-3-ene-1-carboxylate is unique due to the presence of both the ester and methylene groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
66241-96-1 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 6-methylidenecyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,8H,1,5-6H2,2H3 |
Clé InChI |
DTHJLGFLUCIREF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC=CCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



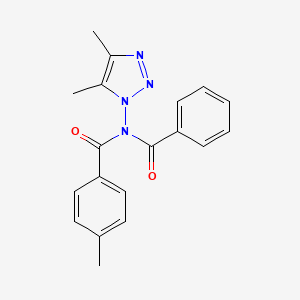
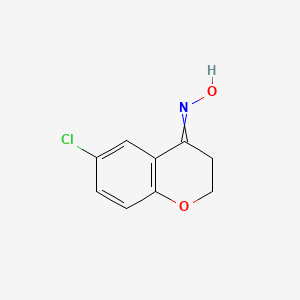
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
